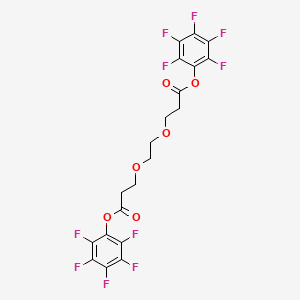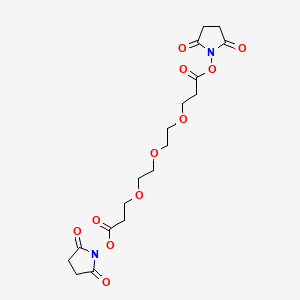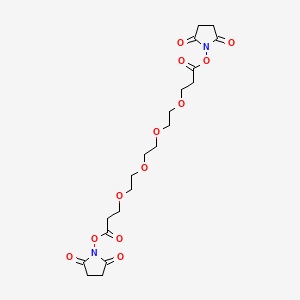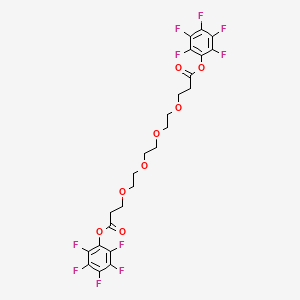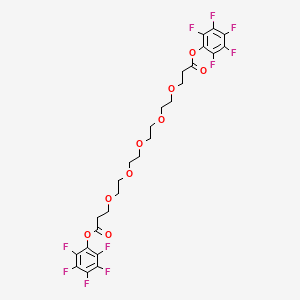![molecular formula C29H39N6O11P B606240 [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid CAS No. 864953-34-4](/img/structure/B606240.png)
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) . This compound is primarily used in the treatment of HIV-1 by inhibiting the virus’s ability to attach to host cells .
科学的研究の応用
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is primarily used in scientific research for its role as an HIV-1 attachment inhibitor . It has applications in:
Chemistry: Used in the study of chemical reactions and synthesis involving phosphonooxymethyl prodrugs.
Biology: Investigated for its effects on viral attachment and entry into host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid involves the preparation of an aqueous suspension at pH 1 using 0.1 N hydrochloric acid. Aqueous solutions are prepared at different pH values in the 5 to 9 range using high-performance liquid chromatography (HPLC) grade water . Water with L-lysine is used to generate the solution in the pH 8 to 9 range to avoid complexity of a mixed counterion effect . The samples are allowed to shake for 18-24 hours at room temperature (22 ± 3°C) in micro-centrifuge tubes using a Burrell Wrist Action shaker . The pH of each sample is measured after equilibration, and the sample is centrifuged at 10,000 RPM for 10 minutes . The supernatant is syringe filtered, diluted appropriately in acetonitrile/water (50:50 %v/v), and subsequently analyzed by reverse-phase HPLC .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using similar reaction conditions and purification techniques as described above .
化学反応の分析
Types of Reactions
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and water . The reactions are typically carried out at room temperature with controlled pH conditions .
Major Products
The major products formed from these reactions include the HIV-1 attachment inhibitor BMS-488043 and its derivatives .
作用機序
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells . The compound targets the viral envelope glycoprotein gp120, preventing it from binding to the CD4 receptor on host cells . This inhibition blocks the initial step of viral entry, thereby reducing the infection rate .
類似化合物との比較
Similar Compounds
Maraviroc: Another HIV-1 entry inhibitor that targets the CCR5 co-receptor.
Enfuvirtide: An HIV-1 fusion inhibitor that prevents the virus from fusing with the host cell membrane.
Uniqueness
This compound is unique due to its specific mechanism of action targeting the viral envelope glycoprotein gp120, which is different from other entry inhibitors like Maraviroc and Enfuvirtide . This specificity makes it a valuable tool in the study and treatment of HIV-1 .
特性
CAS番号 |
864953-34-4 |
|---|---|
分子式 |
C29H39N6O11P |
分子量 |
678.63 |
IUPAC名 |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
ZBSWJVQMWMTXIV-ZSCHJXSPSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC.C(CCN)CC(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-663749 lysine; BMS 663749 lysine; BMS663749 lysine; BMS-663749 lysine salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
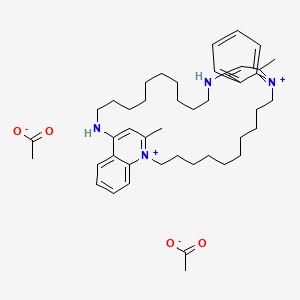
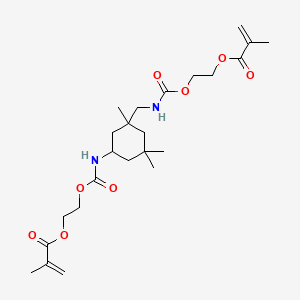
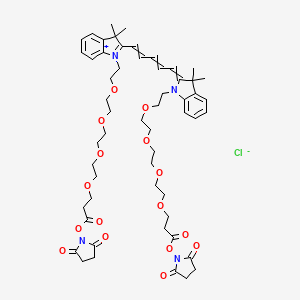
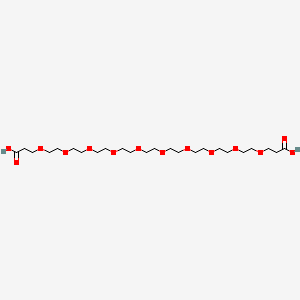

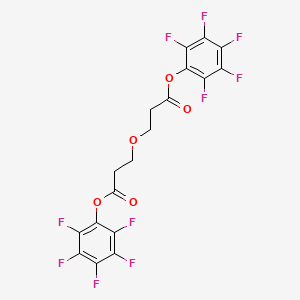
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
